molecular formula C19H23N3O2 B2509726 4,6-dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2097915-57-4

4,6-dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B2509726
CAS No.: 2097915-57-4
M. Wt: 325.412
InChI Key: BBKVNKHQPZQLQD-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine is a specialized chemical compound featuring a pyrimidine core scaffold substituted with a piperidine ether linkage and a 2-methylbenzoyl group. This molecular architecture is characteristic of compounds investigated for their potential biological activity, particularly as modulators of enzyme systems including sirtuins . The structural design incorporates elements recognized in medicinal chemistry for their potential to influence protein-protein interactions and enzyme function. Researchers are exploring this compound's potential applications across multiple domains, including oncology, neurodegeneration, and inflammation research, where similar pyrimidine derivatives have demonstrated relevant biological activity . The compound's mechanism of action may involve modulation of sirtuin pathways, which are NAD+-dependent deacetylases regulating critical cellular processes including gene silencing, aging, metabolism, and stress response . Specifically, structural analogues of this compound have been investigated as sirtuin inhibitors with potential applications in cancer therapeutics and the study of age-related diseases . The presence of both pyrimidine and piperidine moieties in the molecular structure enhances its potential for interaction with various biological targets, while the 2-methylbenzoyl group contributes to lipophilicity and membrane permeability. This compound is provided exclusively for research purposes in laboratory studies. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material according to appropriate laboratory safety protocols, utilizing personal protective equipment and proper engineering controls. Product specifications, including purity, stability, and storage conditions, are provided with each shipment and should be reviewed prior to use in experimental applications.

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-13-7-4-5-9-17(13)18(23)22-10-6-8-16(12-22)24-19-20-14(2)11-15(3)21-19/h4-5,7,9,11,16H,6,8,10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKVNKHQPZQLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine moiety: This step involves the reaction of the pyrimidine core with a piperidine derivative, often facilitated by a coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The pyrimidine-2-position is highly versatile, with substituents ranging from sulfur-containing groups to heterocyclic or acylated piperidine derivatives. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Pyrimidine-2 Molecular Weight (g/mol) CAS Number Key Properties/Activities
Target Compound {[1-(2-Methylbenzoyl)piperidin-3-yl]oxy} 395.45 (calc.) Not available Hypothetical: Potential kinase inhibition
4,6-Dimethyl-2-(methylthio)pyrimidine Methylthio 154.23 14001-64-0 Boiling point: 111°C (4 Torr)
4,6-Dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine 4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl 312.41 2415585-65-6 Unknown bioactivity
4,6-Dimethyl-2-(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine 4-{[(3-Methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl 313.40 2877682-37-4 Unreported
4-Amino-1-((3R)-1-(4-fluorobenzoyl-prolyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine Fluorobenzoyl-prolyl-piperidinyl 558.58 (calc.) Not available Antiviral or kinase inhibition potential
Key Observations:
  • Basicity : Piperidine derivatives (e.g., CAS 2415585-65-6) are weakly basic (pKa ~8–9), whereas methylthio groups (pKa ~2.33) reduce basicity .
  • Synthetic Challenges : Analogous compounds (e.g., 4,6-dimethyl-2-(5-phenyltetrazol-2-yl)pyrimidine) may undergo cyclization under thermal conditions, as seen in , suggesting the need for controlled synthesis conditions for the target compound .

Biological Activity

4,6-Dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine core, which is known for its diverse pharmacological properties, and a piperidine moiety that enhances its biological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

C17H22N2O2\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_2

This compound includes:

  • A pyrimidine ring , which is a six-membered heterocyclic structure containing nitrogen atoms.
  • A piperidine ring , which is a saturated six-membered ring containing one nitrogen atom.
  • A methylbenzoyl substituent that may contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine and pyrimidine have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that compounds with these moieties can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various physiological processes. Notably, it has shown promising activity as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's.

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseCompetitive5.4
UreaseNon-competitive12.7

The competitive inhibition of AChE indicates that this compound may enhance cholinergic transmission, potentially improving cognitive function in affected patients.

The biological activity of this compound can be attributed to its ability to interact with target proteins through various mechanisms:

  • Hydrogen Bonding : The presence of nitrogen and oxygen atoms allows for hydrogen bonding with active sites on enzymes.
  • Hydrophobic Interactions : The aromatic methylbenzoyl group contributes to hydrophobic interactions, enhancing binding affinity.
  • Electrostatic Interactions : The charged nitrogen in the piperidine ring can form ionic bonds with negatively charged residues in target proteins.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of similar pyrimidine derivatives on human cancer cell lines. The results indicated that compounds structurally related to this compound exhibited cytotoxic effects against breast cancer cells with IC50 values ranging from 10 to 30 µM.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of piperidine derivatives in models of oxidative stress. The results showed that these compounds could significantly reduce neuronal cell death induced by oxidative agents, suggesting potential applications in neuroprotection.

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